N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
1. Monoamine Oxidase Inhibition
Research has shown that compounds like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which are structurally related to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide, have been synthesized and evaluated for their monoamine oxidase (MAO) type A and B inhibitory activities. These compounds demonstrate inhibitory activity against the A isoform of the enzyme, indicating potential applications in neurological and psychological disorders (Mai et al., 2002).
2. Antibacterial Activity
Studies on oxazolidinone derivatives, closely related to the compound , have revealed their potent antibacterial activities. Oxazolidinones are known for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown effectiveness against a variety of clinically important human pathogens, suggesting the potential of this compound in antibacterial applications (Zurenko et al., 1996).
3. Antimicrobial Screening
Thiazolidin-4-one derivatives, which share a structural resemblance with the compound , have been synthesized and screened for antimicrobial activity. These compounds have shown potential in vitro antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria, as well as inhibitory action against certain fungal strains. This indicates the possible use of this compound in antimicrobial applications (Desai et al., 2013).
4. HIV-1 Protease Inhibition
Research on compounds similar to this compound has demonstrated their potential in inhibiting HIV-1 protease. This suggests the possibility of using such compounds in the development of treatments for HIV/AIDS (Ali et al., 2006).
5. Isothiazolidine Derivatives as Anti-Arthritic Agents
1,2-Isothiazolidine-1,1-dioxide derivatives, which are structurally related, have shown efficacy in animal arthritic models and possess dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. These findings indicate the potential therapeutic applications of this compound in treating arthritis and related conditions (Inagaki et al., 2000).
Mechanism of Action
Target of Action
The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2 . This interaction could potentially lead to changes in the activity of CDK2, thereby affecting the cell cycle and cell proliferation.
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-11(2)10-17-15(20)16(21)18-13-9-12(5-6-14(13)24-3)19-7-4-8-25(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYPNMQKJPTYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.